molecular formula C16H16N4OS B2517755 N-(1-Cyanocyclobutyl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide CAS No. 2418726-05-1

N-(1-Cyanocyclobutyl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide

Cat. No. B2517755
CAS RN: 2418726-05-1
M. Wt: 312.39
InChI Key: MZVKJQAMWIVYTF-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a thiazole derivative that has shown promising results in various laboratory experiments.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclobutyl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting protein kinases, N-(1-Cyanocyclobutyl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide can disrupt cell signaling pathways that are involved in cancer cell proliferation, inflammation, and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(1-Cyanocyclobutyl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

N-(1-Cyanocyclobutyl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has several advantages for lab experiments. It is a potent inhibitor of protein kinases and can be used to study the role of protein kinases in various cellular processes. However, the compound has limitations as well. It has poor solubility in water, which can limit its use in certain experiments. It also has low bioavailability, which can affect its effectiveness in in vivo studies.

Future Directions

There are several future directions for research on N-(1-Cyanocyclobutyl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide. One direction is to develop more potent and selective inhibitors of protein kinases that can be used as therapeutic agents for various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound to optimize its use in clinical settings. Additionally, the compound can be used as a tool to study the role of protein kinases in various cellular processes, which can provide insights into the development of new therapies for diseases.
In conclusion, N-(1-Cyanocyclobutyl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide is a promising chemical compound that has shown potential as a therapeutic agent for various diseases. Its mechanism of action involves the inhibition of protein kinases, which play a crucial role in cell signaling pathways. Although the compound has limitations, it has several advantages for lab experiments and future research directions.

Synthesis Methods

The synthesis of N-(1-Cyanocyclobutyl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide involves the reaction of 2-amino-4-methylthiazole with 1-cyanocyclobutane-1-carboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then reacted with N-methylaniline to obtain the final product.

Scientific Research Applications

N-(1-Cyanocyclobutyl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has been extensively studied in various scientific research fields. It has shown potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been used as a tool for studying the role of protein kinases in cell signaling pathways.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-20(12-6-3-2-4-7-12)15-18-13(10-22-15)14(21)19-16(11-17)8-5-9-16/h2-4,6-7,10H,5,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVKJQAMWIVYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=CS2)C(=O)NC3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclobutyl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide

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